(-)-Isoboldine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Interactions
(-)-Isoboldine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isoboldine, a naturally occurring aporphine (B1220529) alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery and natural distribution of (-)-isoboldine. It details its primary plant sources and presents available data on its concentration. Furthermore, this document outlines detailed experimental protocols for the isolation, purification, and structural elucidation of (-)-isoboldine, drawing from established methodologies. A key focus is placed on its interaction with cellular signaling pathways, with a proposed mechanism of action based on current research. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The formal discovery of isoboldine (B12402355) as a distinct chemical entity is not prominently documented in readily available historical records. The broader class of aporphine alkaloids, to which isoboldine belongs, was extensively studied throughout the 20th century as chemists and pharmacologists sought to identify the active principles of various medicinal plants. While the exact date and individual credited with the first isolation of (-)-isoboldine are not clearly cited in the reviewed literature, its structural elucidation and characterization have been refined over the years through modern spectroscopic techniques.
Natural Sources and Quantitative Analysis
(-)-Isoboldine is found in various plant species, primarily within the Lauraceae and Papaveraceae families. Its presence has been confirmed in the following plants:
-
Lindera aggregata (Sims) Kosterm. (Lauraceae)
-
Litsea cubeba (Lour.) Pers. (Lauraceae)[1]
-
Croton celtidifolius Baill. (Euphorbiaceae)
-
Neolitsea acuminatissima (Hayata) Kaneh. & Sasaki (Lauraceae)[2]
-
Licaria triandra (Sw.) Kosterm. (Lauraceae)[2]
-
Cryptocarya chinensis (Hance) Hemsl. (Lauraceae)[2]
-
Aconitum sanyoense Nakai (Ranunculaceae)[2]
-
Corydalis solida (L.) Clairv. (Papaveraceae)[2]
-
Croton lechleri Müll.Arg. (Euphorbiaceae)[2]
Quantitative data on the yield of (-)-isoboldine from these sources is limited in the available literature. However, studies on Lindera aggregata have provided some insights into the overall alkaloid content.
| Plant Species | Part Used | Total Alkaloid Yield (%) | (-)-Isoboldine Content | Reference |
| Lindera aggregata | Root | 1.52 | Not specifically quantified, but norisoboldine (B1591120), a related alkaloid, constitutes 33.84% of the total alkaloids.[3] | [3] |
Further quantitative analysis of (-)-isoboldine content in various plant sources is a clear area for future research.
Experimental Protocols
Isolation and Purification of (-)-Isoboldine from Plant Material
The following protocol is a generalized yet detailed procedure for the isolation and purification of (-)-isoboldine from a plant source, such as the dried and powdered roots of Lindera aggregata. This method is based on standard alkaloid extraction techniques and can be adapted for other plant materials.
3.1.1. Extraction
-
Defatting: The powdered plant material (e.g., 1 kg) is first defatted by extraction with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus for 24 hours to remove lipids and other non-polar compounds.
-
Alkaloid Extraction: The defatted plant material is then air-dried and subsequently extracted with an acidic aqueous solution (e.g., 0.5 M HCl) or a polar organic solvent like methanol (B129727) or ethanol. Maceration with stirring for 48-72 hours at room temperature or Soxhlet extraction for 24 hours can be employed.
-
Acid-Base Partitioning:
-
If an organic solvent was used for extraction, the solvent is evaporated under reduced pressure to yield a crude extract. The extract is then dissolved in a 5% aqueous HCl solution.
-
The acidic solution is washed with a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to remove neutral and weakly basic compounds.
-
The aqueous acidic layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base (e.g., 25% ammonium (B1175870) hydroxide (B78521) solution).
-
The free-base alkaloids are then extracted from the basified aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or a chloroform-methanol mixture) several times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).
-
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid fraction.
3.1.2. Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The crude alkaloid fraction can be further purified using preparative HPLC to isolate (-)-isoboldine.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution system is often employed. A common mobile phase consists of:
-
Solvent A: Water with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: The gradient can be optimized but a typical program might be: 0-5 min, 10% B; 5-40 min, 10-60% B; 40-50 min, 60-100% B; followed by a wash and re-equilibration step.
-
Flow Rate: The flow rate will depend on the column dimensions but is typically in the range of 5-20 mL/min for preparative columns.
-
Detection: UV detection at a wavelength where aporphine alkaloids show strong absorbance (e.g., 280 nm and 304 nm) is used to monitor the elution of compounds.
-
Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the peak of (-)-isoboldine are pooled. The purity of the collected fractions should be assessed by analytical HPLC.
-
Final Step: The solvent is removed from the pooled fractions under reduced pressure to yield pure (-)-isoboldine.
Structural Elucidation
The structure of the isolated (-)-isoboldine is confirmed using a combination of spectroscopic techniques.
3.2.1. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) mass spectrometry is commonly used.
-
Expected Molecular Ion: For C₁₉H₂₁NO₄, the expected [M+H]⁺ ion is at m/z 328.
-
Fragmentation Pattern: The fragmentation of aporphine alkaloids is characteristic. A key fragment often observed is due to a retro-Diels-Alder (RDA) reaction in the C ring, leading to the loss of a C₂H₅N fragment from the saturated heterocyclic ring. Other significant fragments can arise from the loss of methyl groups (-CH₃) from methoxy (B1213986) substituents.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms. Key signals for isoboldine include:
-
Aromatic protons in the range of δ 6.5-8.0 ppm.
-
Methoxy group singlets around δ 3.6-3.9 ppm.
-
An N-methyl group singlet around δ 2.5 ppm.
-
Aliphatic protons of the tetrahydroisoquinoline core in the range of δ 2.5-3.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum indicates the number of different carbon environments. Characteristic signals for isoboldine include:
-
Aromatic carbons between δ 110-150 ppm.
-
Methoxy carbons around δ 55-60 ppm.
-
The N-methyl carbon around δ 43 ppm.
-
Aliphatic carbons of the core structure between δ 29-63 ppm.
-
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to definitively assign the structure.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | δ (ppm) |
| 7.95 (s, 1H, H-11) | 148.3 (C-2) |
| 6.85 (s, 1H, H-8) | 145.5 (C-1) |
| 6.69 (s, 1H, H-3) | 145.2 (C-10) |
| 3.93 (s, 3H, OCH₃-10) | 142.1 (C-9) |
| 3.65 (s, 3H, OCH₃-2) | 128.5 (C-1a) |
| 3.58 (s, 3H, OCH₃-1) | 125.7 (C-11a) |
| 2.5-3.2 (m, aliphatic H) | 122.0 (C-7a) |
| 2.52 (s, 3H, N-CH₃) | 113.3 (C-11) |
| 111.5 (C-8) | |
| 109.0 (C-3) | |
| 62.9 (C-6a) | |
| 60.2 (OCH₃-1) | |
| 56.1 (OCH₃-10) | |
| 55.9 (OCH₃-2) | |
| 53.4 (C-5) | |
| 43.7 (N-CH₃) | |
| 34.5 (C-7) | |
| 29.2 (C-4) | |
| Note: The provided NMR data is a compilation from typical spectra of isoboldine and related aporphine alkaloids and may vary slightly depending on the solvent and instrument used. |
Signaling Pathway Modulation
The precise signaling pathways modulated by (-)-isoboldine are still under active investigation. However, research on the structurally similar aporphine alkaloid, norisoboldine, provides strong indications of its likely mechanism of action. Norisoboldine has been shown to inhibit the production of pro-inflammatory cytokines by down-regulating the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Notably, norisoboldine did not affect the activation of the Nuclear Factor-kappa B (NF-κB) pathway[4].
Based on this evidence for a closely related compound, it is hypothesized that (-)-isoboldine may exert its anti-inflammatory and other biological effects through a similar mechanism.
Diagram of Proposed Signaling Pathway Inhibition
Caption: Proposed inhibitory effect of (-)-isoboldine on the MAPK signaling pathway.
This diagram illustrates the proposed mechanism where (-)-isoboldine inhibits the upstream activators of the MAPK cascade, thereby preventing the activation of p38, ERK, and JNK. This leads to the reduced activation of the transcription factor AP-1 and a subsequent decrease in the expression of pro-inflammatory cytokines. The NF-κB pathway is shown for context but is not believed to be a primary target of (-)-isoboldine based on current evidence from related compounds.
Conclusion
(-)-Isoboldine is a promising natural product with a well-characterized chemical structure and a growing body of evidence suggesting its potential for therapeutic development. This technical guide has provided a comprehensive overview of its discovery, natural origins, and methods for its isolation and characterization. The proposed mechanism of action via modulation of the MAPK signaling pathway offers a clear direction for future pharmacological research. Further studies are warranted to fully elucidate its biological activities, establish a more detailed quantitative profile in its natural sources, and explore its full therapeutic potential.
References
- 1. [Alkaloids from roots and stems of Litsea cubeba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoboldine | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
